

# Measuring NorA Efflux Pump Activity In Vitro: Application Notes and Protocols

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## Compound of Interest

Compound Name: Norea

Cat. No.: B097375

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## Introduction

The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS) of transporters in *Staphylococcus aureus*. It plays a significant role in the development of antibiotic resistance by actively extruding a broad range of substrates, including fluoroquinolones (e.g., ciprofloxacin and norfloxacin), biocides, dyes, and other antimicrobial agents from the bacterial cell.<sup>[1]</sup> This active efflux reduces the intracellular concentration of the antimicrobial agent, allowing the bacterium to survive at higher antibiotic concentrations. Overexpression of the *norA* gene is a common mechanism leading to reduced susceptibility to these compounds. Therefore, the inhibition of the NorA efflux pump is a promising strategy to restore the efficacy of existing antibiotics and combat multidrug resistance in *S. aureus*.

These application notes provide detailed protocols for the in vitro measurement of NorA efflux pump activity, assessment of potential inhibitors, and quantification of *norA* gene expression.

## Principle of NorA Efflux Pump Activity Assays

The in vitro assessment of NorA efflux pump activity primarily relies on two key approaches:

- **Substrate Accumulation and Efflux Assays:** These assays utilize fluorescent dyes that are known substrates of the NorA pump, such as ethidium bromide (EtBr) and 3,3'-dipropylloxycarbocyanine iodide (DiOC<sub>3</sub>). In the presence of an active efflux pump, the

intracellular concentration of the fluorescent substrate is kept low. Inhibition of the pump leads to an accumulation of the substrate within the bacterial cells, resulting in a measurable increase in fluorescence. Conversely, by pre-loading the cells with the fluorescent substrate and then energizing the pump (e.g., with glucose), the rate of efflux can be monitored by a decrease in fluorescence over time.

- **Checkerboard Microdilution Assays:** This method is employed to assess the synergistic effect of a potential efflux pump inhibitor (EPI) with a known antibiotic substrate of the NorA pump. By determining the minimum inhibitory concentration (MIC) of the antibiotic in the presence and absence of the EPI, a fractional inhibitory concentration index (FICI) can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. A significant reduction in the antibiotic's MIC in the presence of the EPI suggests inhibition of the efflux pump.

## Experimental Protocols

### Ethidium Bromide (EtBr) Accumulation and Efflux Assay

This protocol describes the measurement of EtBr accumulation and efflux in *S. aureus* strains to assess NorA activity and its inhibition.

Materials:

- *Staphylococcus aureus* strains (e.g., a wild-type, a norA overexpressing strain, and a norA deletion mutant)
- Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
- Phosphate Buffered Saline (PBS), pH 7.4
- Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water)
- Glucose solution (e.g., 20% w/v in water)
- Efflux Pump Inhibitor (EPI) of interest (e.g., Reserpine, Verapamil)
- Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

- 96-well black, clear-bottom microplates
- Fluorometric microplate reader with appropriate filters (Excitation: ~530 nm, Emission: ~600 nm)

Protocol:

#### Part A: EtBr Accumulation Assay

- **Bacterial Culture Preparation:** Inoculate *S. aureus* strains into TSB or MHB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh broth and grow to mid-logarithmic phase ( $OD_{600} \approx 0.6$ ).
- **Cell Preparation:** Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with PBS.
- **Resuspension:** Resuspend the bacterial pellet in PBS to an  $OD_{600}$  of 0.4.
- **Assay Setup:** In a 96-well black microplate, add the following to triplicate wells:
  - 50  $\mu$ L of the bacterial suspension
  - 50  $\mu$ L of PBS containing the test EPI at the desired concentration (or PBS for the control).
  - Incubate at room temperature for 10 minutes.
- **Initiate Accumulation:** Add 100  $\mu$ L of PBS containing EtBr to each well to a final concentration of 1-2  $\mu$ g/mL.
- **Fluorescence Measurement:** Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every 1-2 minutes for a total of 60 minutes.
- **Data Analysis:** Plot the relative fluorescence units (RFU) against time. An increase in fluorescence in the presence of the EPI compared to the control indicates inhibition of EtBr efflux.

#### Part B: EtBr Efflux Assay

- **Cell Loading:** Prepare bacterial cells as described in Part A (steps 1-3). Resuspend the cells in PBS containing EtBr (e.g., 1-2  $\mu\text{g/mL}$ ) and CCCP (a protonophore that de-energizes the membrane, e.g., 100  $\mu\text{M}$ ) to maximize EtBr loading. Incubate for 30-60 minutes at 37°C.
- **Washing:** Centrifuge the loaded cells and wash twice with ice-cold PBS to remove extracellular EtBr.
- **Resuspension:** Resuspend the EtBr-loaded cells in PBS.
- **Assay Setup:** Add 100  $\mu\text{L}$  of the loaded cell suspension to the wells of a 96-well black microplate. Add the test EPI to the desired final concentration.
- **Initiate Efflux:** Add glucose solution to a final concentration of 0.4% to energize the efflux pumps.
- **Fluorescence Measurement:** Immediately monitor the decrease in fluorescence over time in a fluorometric microplate reader at 37°C.
- **Data Analysis:** Plot the RFU against time. A slower rate of fluorescence decrease in the presence of the EPI compared to the control indicates inhibition of EtBr efflux.

## Nile Red Efflux Assay

This assay provides an alternative to EtBr, using the fluorescent dye Nile Red.

Materials:

- Same as for the EtBr assay, but replace EtBr with Nile Red.
- Nile Red stock solution (e.g., 1 mg/mL in DMSO).

Protocol:

- **Bacterial Culture and Cell Preparation:** Follow the same procedure as in the EtBr assay (Part A, steps 1-3).
- **Cell Loading:** Resuspend the bacterial pellet in PBS containing Nile Red (e.g., final concentration of 5-10  $\mu\text{M}$ ) and incubate in the dark for 30-60 minutes at 37°C to allow the

dye to accumulate.

- Washing: Centrifuge the cells and wash twice with PBS to remove excess Nile Red.
- Assay Setup: Resuspend the cells in PBS and add to a 96-well black microplate. Add the test EPI to the desired concentration.
- Initiate Efflux: Add glucose to a final concentration of 0.4% to initiate efflux.
- Fluorescence Measurement: Monitor the decrease in fluorescence (Excitation: ~550 nm, Emission: ~630 nm) over time.
- Data Analysis: A slower decrease in fluorescence in the presence of the EPI indicates efflux inhibition.

## Checkerboard Microdilution Assay

This assay determines the synergistic activity of a potential EPI with an antibiotic.

Materials:

- Staphylococcus aureus strain of interest
- Mueller-Hinton Broth (MHB)
- Antibiotic stock solution (e.g., Ciprofloxacin)
- EPI stock solution
- 96-well microplates
- Spectrophotometer (for measuring OD<sub>600</sub>) or a visual indicator of growth (e.g., resazurin)

Protocol:

- Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the assay wells.

- Plate Setup:
  - In a 96-well plate, serially dilute the antibiotic horizontally (e.g., along the columns).
  - Serially dilute the EPI vertically (e.g., down the rows).
  - This creates a matrix of wells with varying concentrations of both the antibiotic and the EPI.
  - Include control wells with only the antibiotic, only the EPI, and no compounds (growth control).
- Inoculation: Add the prepared bacterial inoculum to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: Determine the MIC of the antibiotic alone and in the presence of each concentration of the EPI. The MIC is the lowest concentration that inhibits visible bacterial growth.
- Calculate Fractional Inhibitory Concentration Index (FICI):
  - $FIC_{\text{a}} = \text{MIC of antibiotic in combination} / \text{MIC of antibiotic alone}$
  - $FIC_{\text{e}} = \text{MIC of EPI in combination} / \text{MIC of EPI alone}$
  - $FICI = FIC_{\text{a}} + FIC_{\text{e}}$
- Interpret Results:
  - Synergy:  $FICI \leq 0.5$
  - Additive:  $0.5 < FICI \leq 1$
  - Indifference:  $1 < FICI \leq 4$
  - Antagonism:  $FICI > 4$

## Quantification of *norA* Gene Expression by qRT-PCR

This protocol allows for the measurement of *norA* mRNA levels to determine if exposure to a compound induces or represses its expression.

### Materials:

- *Staphylococcus aureus* culture
- RNA extraction kit
- DNase I
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR primers for *norA* and a housekeeping gene (e.g., *gyrB*, 16S rRNA)
- SYBR Green or other fluorescent qPCR master mix
- Real-time PCR instrument

### Protocol:

- **Bacterial Culture and Treatment:** Grow *S. aureus* to mid-log phase and expose the culture to the test compound at a sub-inhibitory concentration for a defined period (e.g., 30-60 minutes). Include an untreated control.
- **RNA Extraction:** Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- **DNase Treatment:** Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
- **Quantitative Real-Time PCR (qPCR):**

- Set up qPCR reactions containing the cDNA template, primers for norA or the housekeeping gene, and the qPCR master mix.
- Run the qPCR program on a real-time PCR instrument.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for both the norA gene and the housekeeping gene in the treated and untreated samples.
  - Calculate the relative fold change in norA expression using the  $\Delta\Delta C_t$  method.

## Data Presentation

Table 1: Effect of Efflux Pump Inhibitors on the Minimum Inhibitory Concentration (MIC) of NorA Substrates against *Staphylococcus aureus*

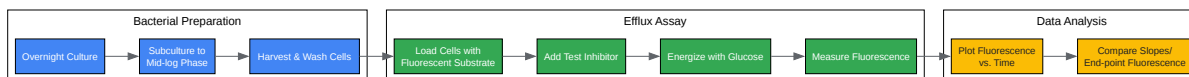
Antibiotic/Substrate	Strain	EPI	EPI Concentration ( $\mu\text{g/mL}$ )	MIC without EPI ( $\mu\text{g/mL}$ )	MIC with EPI ( $\mu\text{g/mL}$ )	Fold Reduction in MIC	FICI	Interpretation
Ciprofloxacin	SA-1199B (norA <sup>++</sup> )	Reserpine	10	16	2	8	$\leq 0.5$	Synergy
Norfloxacin	MRSA	NPI-1	0.72 $\mu\text{M}$	12.5	3.125	4	$\leq 0.5$	Synergy
Ethidium Bromide	ATCC 25923 (EtBr)	Thioridazine	10	64	4	16	N/A	Efflux Inhibition
Ciprofloxacin	MRSA	Curcumin	128	32	4	8	$\leq 0.5$	Synergy

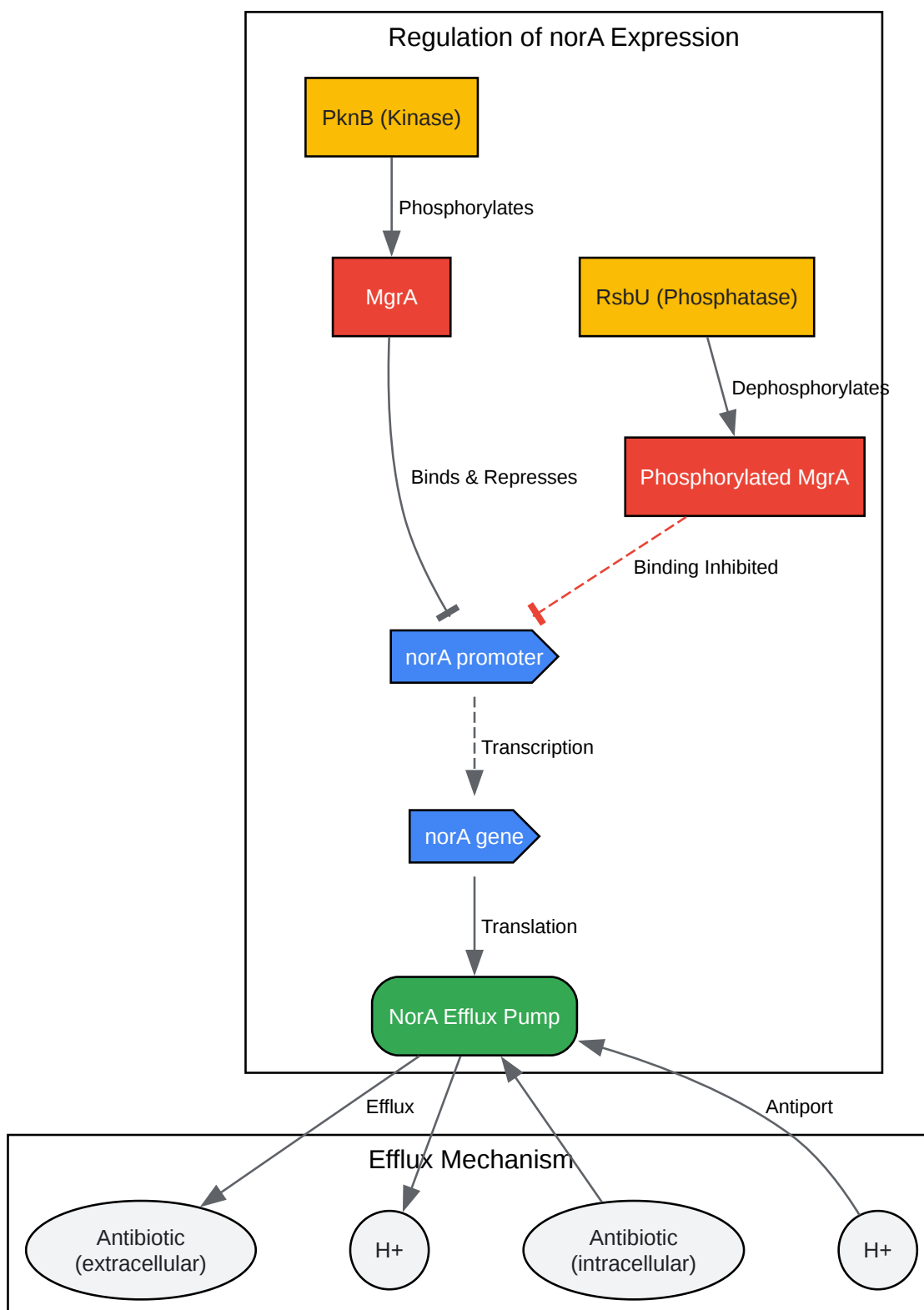


Table 2: Inhibitory Concentration (IC<sub>50</sub>) of Efflux Pump Inhibitors on NorA-mediated Efflux

Inhibitor	Assay	Strain	IC <sub>50</sub>
NPI-1	Growth Inhibition with Norfloxacin	MRSA	0.72 ± 0.08 µM[2]
IMP-2380	Ciprofloxacin Potentiation	S. aureus JE2	18 nM
Reserpine	EtBr Efflux Inhibition	S. aureus	~10 µM

## Mandatory Visualizations





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## References

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